molecular formula C21H15N3 B13125297 4-(9-phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole CAS No. 828265-49-2

4-(9-phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole

Katalognummer: B13125297
CAS-Nummer: 828265-49-2
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: XYEZKSWEDWILTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(9-Phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole is a complex organic compound that features a triazole ring fused with a fluorene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole typically involves the reaction of 9-phenyl-9H-fluorene with appropriate triazole precursors under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(9-Phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Hydrogen gas (H2), palladium catalyst

    Nucleophiles: Halides, amines, and other nucleophilic species

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized triazole derivatives, while reduction reactions can produce reduced fluorene-triazole compounds .

Wissenschaftliche Forschungsanwendungen

4-(9-Phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(9-phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(9-Phenyl-9H-fluoren-9-yl)-4H-1,2,4-triazole is unique due to its combination of a fluorene moiety with a triazole ring, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and pharmaceuticals.

Eigenschaften

CAS-Nummer

828265-49-2

Molekularformel

C21H15N3

Molekulargewicht

309.4 g/mol

IUPAC-Name

4-(9-phenylfluoren-9-yl)-1,2,4-triazole

InChI

InChI=1S/C21H15N3/c1-2-8-16(9-3-1)21(24-14-22-23-15-24)19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-15H

InChI-Schlüssel

XYEZKSWEDWILTF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)N5C=NN=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.